molecular formula C7H10N2O2 B13010429 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Cat. No.: B13010429
M. Wt: 154.17 g/mol
InChI Key: VLWRYFHSBRAHTN-UHFFFAOYSA-N
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Description

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic β-lactam derivative featuring a fused azetidin-2-one (β-lactam) and pyrrolidine ring system. The compound is characterized by a 3-acetyl substituent on the diazabicyclo framework, which modulates its electronic and steric properties. These compounds are typically synthesized via metal-free, diastereoselective haloamination of 3-aminoazetidin-2-ones, followed by purification via column chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicycloheptane derivative with an acetylating agent. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or act as an electrophilic center, facilitating various biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The diazabicyclo[3.2.0]heptan-7-one scaffold accommodates diverse substituents at positions 3, 4, and 6, leading to significant variations in physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Melting Point (°C)
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one Acetyl (C-3), H (C-6) C₉H₁₁N₂O₂ 179.20 (calc.) Not reported in evidence Not reported
4-Iodo-3,6-diphenyl-2,6-diazabicyclo[3.2.0]heptan-7-one (2a) I (C-4), Ph (C-3, C-6) C₁₈H₁₇IN₂O 390.25 $^{13}\text{C NMR: } \delta 164.2 \, (\text{C=O}), 30.7–74.7 \, (\text{aliphatic carbons}) $ 131–132 (2h analog)
4-Bromo-3,6-diphenyl-2,6-diazabicyclo[3.2.0]heptan-7-one (2h) Br (C-4), Ph (C-3, C-6) C₁₇H₁₄BrN₂O 357.20 MS: $ m/z 377 \, (\text{M+1})^+ $ 131–132
3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one Propionyl (C-3), H (C-6) C₁₀H₁₃N₂O₂ 193.23 (calc.) Discontinued product; limited data Not reported
6-Azabicyclo[3.2.0]heptan-7-one H (C-3, C-6) C₆H₉NO 111.14 $^{13}\text{C NMR: } \delta 163.5 \, (\text{C=O}) $ Not reported

Key Observations:

Substituent Impact on Molecular Weight : Halogenation (e.g., iodine in 2a) increases molecular weight significantly compared to acetyl/propionyl derivatives.

Spectral Signatures : Carbonyl carbons in $^{13}\text{C NMR}$ consistently appear at ~164 ppm for 2,6-diazabicyclo derivatives, while aliphatic carbons range between 30–75 ppm .

Thermal Stability : Aryl-substituted derivatives (e.g., 2a, 2h) exhibit higher melting points (>130°C) due to crystalline packing enhanced by π-π interactions .

3-Acetyl Derivative

Acylation of 3-Aminoazetidin-2-one: Reaction with acetyl chloride in the presence of a base (e.g., K₂CO₃) .

Cyclization : Intramolecular haloamination or nucleophilic attack to form the bicyclic framework .

Halogenated Derivatives (e.g., 2a, 2h)

  • Reagents : I₂ or Br₂ with K₂CO₃ in dichloromethane (DCM) at 0°C .
  • Mechanism : Halogen coordination at C-4 forms a halonium ion, followed by nucleophilic attack by nitrogen to close the pyrrolidine ring .
  • Yield : 60–75% after column chromatography .

Pharmacological and Functional Comparisons

  • Antitumor Activity : 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit IC₅₀ values as low as 0.004 µg/mL against P388 leukemia cells, though acetyl analogs lack reported data .
  • Enzyme Inhibition: 6-Substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones act as cysteine protease inhibitors .

Biological Activity

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427379-60-9) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions with nAChRs, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
CAS Number1427379-60-9
StructureChemical Structure

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound exhibits significant binding affinity for nAChRs, particularly the α4β2 subtype. A study conducted on various derivatives of this compound demonstrated that modifications at the pyridine ring could enhance binding affinities and agonist activities:

  • Substituents Impact : Small substituents such as bromo, chloro, and methyl groups on the pyridine ring led to increased binding affinities.
  • Selectivity : Many derivatives showed selectivity for the α4β2 subtype over other nAChR subtypes, such as α3β4, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

Case Studies

  • Radiolabeled Tracers : A study involving a radiolabeled derivative ([11C]A-752274) was utilized in positron emission tomography (PET) to visualize α7-nAChR binding in animal models. Results indicated high specificity for α7-nAChR in brain regions such as the thalamus and hippocampus, suggesting that compounds like this compound could be developed for imaging and therapeutic purposes targeting cognitive disorders .
  • Structure-Activity Relationship (SAR) Studies : In a comprehensive SAR analysis, various derivatives were synthesized and evaluated for their pharmacological profiles. The studies highlighted that certain configurations of the bicyclic core were more effective at modulating nAChR activity, leading to the identification of several promising candidates for further development .

Pharmacological Profiles

The pharmacological effects of this compound derivatives have been assessed through various in vitro assays:

CompoundBinding Affinity (Ki)Agonist ActivitySelectivity
Base CompoundModerateYesα4β2 > α3β4
6-Bromo DerivativeHighStrongα4β2
6-Chloro DerivativeModerateModerateα4β2

These findings suggest that modifications to the core structure can significantly influence both binding affinity and functional activity at nAChRs.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)

InChI Key

VLWRYFHSBRAHTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C(C1)NC2=O

Origin of Product

United States

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